(S)-Phenyl 2-aminopropanoate hydrochloride
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Overview
Description
(S)-Phenyl 2-aminopropanoate hydrochloride is a chiral compound that belongs to the class of amino acid derivatives. It is commonly used in various scientific research fields due to its unique chemical properties and biological activities. The compound is often utilized in the synthesis of peptides and proteins, as well as in the study of chiral recognition processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Phenyl 2-aminopropanoate hydrochloride typically involves the esterification of L-alanine with phenol, followed by the conversion of the ester to the hydrochloride salt. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the desired stereochemistry is maintained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized for high yield and purity, often involving the use of molecular sieves to remove water and drive the reaction to completion.
Chemical Reactions Analysis
Types of Reactions
(S)-Phenyl 2-aminopropanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are commonly used under basic conditions.
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Alcohols
Substitution: Amides, sulfonamides
Scientific Research Applications
(S)-Phenyl 2-aminopropanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and chiral recognition.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-Phenyl 2-aminopropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved often include the formation of covalent bonds or non-covalent interactions, leading to changes in the biological activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- (S)-Isopropyl 2-aminopropanoate hydrochloride
- (S)-Methyl 2-aminopropanoate hydrochloride
- Ethyl 2-aminopropanoate hydrochloride
Uniqueness
(S)-Phenyl 2-aminopropanoate hydrochloride is unique due to its phenyl group, which imparts distinct chemical and biological properties. This makes it particularly useful in studies involving aromatic interactions and chiral recognition, setting it apart from other similar compounds that lack the phenyl group.
Properties
IUPAC Name |
phenyl (2S)-2-aminopropanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-7(10)9(11)12-8-5-3-2-4-6-8;/h2-7H,10H2,1H3;1H/t7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMINRJFGFHZFDX-FJXQXJEOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC1=CC=CC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC1=CC=CC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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